molecular formula C21H24N6O2 B2372633 3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013970-60-9

3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2372633
CAS No.: 1013970-60-9
M. Wt: 392.463
InChI Key: NGQFJGXTUHXVOC-UHFFFAOYSA-N
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Description

“3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic synthesis. The process may start with the preparation of the purine core, followed by the introduction of the methylbenzyl and trimethylpyrazol groups through various substitution reactions. Common reagents used in these steps include alkyl halides, pyrazoles, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the pyrazole ring or the purine core, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in the development of new synthetic methodologies.

Biology

Biologically, purine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for various biological targets. This compound could be explored for its interactions with nucleic acids or proteins.

Medicine

In medicine, purine analogs are known for their therapeutic potential, particularly as antiviral or anticancer agents. This compound might be studied for similar applications, focusing on its ability to interfere with cellular processes.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of “3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of nucleic acid synthesis or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine analog used in the treatment of respiratory diseases.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets “3,7-dimethyl-1-(3-methylbenzyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione” apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Properties

IUPAC Name

3,7-dimethyl-1-[(3-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-12-8-7-9-16(10-12)11-26-19(28)17-18(25(6)21(26)29)22-20(24(17)5)27-15(4)13(2)14(3)23-27/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQFJGXTUHXVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C(N3C)N4C(=C(C(=N4)C)C)C)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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